molecular formula C17H18FN5O6 B2392263 diethyl 1-[2-({[(2-fluorophenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 892278-50-1

diethyl 1-[2-({[(2-fluorophenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No.: B2392263
CAS No.: 892278-50-1
M. Wt: 407.358
InChI Key: VXFJZRZWCYOGJU-UHFFFAOYSA-N
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Description

Diethyl 1-[2-({[(2-fluorophenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate is a 1,2,3-triazole derivative featuring a urea-linked 2-fluorophenyl group and ethyl ester substituents at positions 4 and 5 of the triazole ring. The compound is synthesized via a 1,3-dipolar cycloaddition between an azide precursor and diethyl acetylenedicarboxylate, a method widely employed for triazole formation . Its structural uniqueness lies in the 2-fluorophenylurea moiety, which may confer distinct electronic and steric properties compared to analogs with alternative substituents.

Properties

IUPAC Name

diethyl 1-[2-[(2-fluorophenyl)carbamoylamino]-2-oxoethyl]triazole-4,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN5O6/c1-3-28-15(25)13-14(16(26)29-4-2)23(22-21-13)9-12(24)20-17(27)19-11-8-6-5-7-10(11)18/h5-8H,3-4,9H2,1-2H3,(H2,19,20,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXFJZRZWCYOGJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)CC(=O)NC(=O)NC2=CC=CC=C2F)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Diethyl 1-[2-({[(2-fluorophenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate (commonly referred to as compound 1) is a member of the triazole family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential applications of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of compound 1 is C17H18FN5O6C_{17}H_{18}FN_5O_6 with a molecular weight of approximately 407.35 g/mol. The structure features a triazole ring and a diethyl dicarboxylate moiety, which are critical for its biological activity. The presence of a fluorophenyl group is also significant as it may influence the compound's interaction with biological targets.

Synthesis

The synthesis of compound 1 typically involves the reaction of appropriate precursors to form the triazole structure followed by functionalization to introduce the diethyl dicarboxylate group. Various synthetic routes have been explored to optimize yield and purity, with some methods reported to achieve significant efficiencies in laboratory settings .

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including compound 1. For instance, compounds similar to 1 have demonstrated significant antiproliferative effects against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). The mechanism of action is believed to involve the inhibition of thymidylate synthase (TS), an essential enzyme for DNA synthesis .

Cell Line IC50 (μM) Standard Drug IC50 (μM)
MCF-71.1Doxorubicin0.5
HCT-1162.65-Fluorouracil4.0
HepG21.4Pemetrexed7.26

This data indicates that certain derivatives exhibit superior activity compared to established chemotherapeutic agents.

Antimicrobial Activity

In addition to anticancer properties, compound 1 has shown antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies report that derivatives exhibit effective inhibition against Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections .

Case Studies and Research Findings

A notable study evaluated the biological activity of several triazole derivatives, including compound 1. The results indicated that modifications at specific positions on the triazole ring significantly influenced both anticancer and antimicrobial activities. Molecular docking studies further supported these findings, demonstrating favorable binding interactions with target proteins involved in cell proliferation and bacterial resistance mechanisms .

Computational Studies

Computational analyses have been employed to predict the pharmacokinetic properties and bioavailability of compound 1. These studies suggest that the compound has favorable absorption characteristics with a calculated logP value indicating moderate lipophilicity, which is crucial for cellular uptake .

Scientific Research Applications

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of triazole derivatives, including diethyl 1-[2-({[(2-fluorophenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate. These compounds exhibit significant scavenging activity against free radicals, which is crucial for preventing oxidative stress-related diseases .

Anticancer Activity

The compound has shown promising results in anticancer assays. For instance:

  • In vitro studies demonstrated that derivatives of triazoles can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest .
  • Specific derivatives have been tested against breast cancer cell lines, showing effective cytotoxicity .

Pharmaceutical Development

This compound is being explored for its potential as a lead compound in drug development targeting various diseases:

  • Cancer : Due to its ability to inhibit tumor growth.
  • Neurological Disorders : Research indicates that triazole compounds may have neuroprotective effects .

Case Studies

StudyFocusFindings
Anticancer ActivityDemonstrated inhibition of breast cancer cell proliferation.
Antioxidant ActivityShowed significant free radical scavenging ability.

Comparison with Similar Compounds

Table 1: Structural Comparison of Triazole Dicarboxylate Derivatives

Compound Name Substituent at Triazole-1 Position Key Functional Groups Molecular Formula Molecular Weight Reference
Target Compound 2-({[(2-Fluorophenyl)amino]carbonyl}amino)-2-oxoethyl Urea, 2-fluorophenyl, ethyl esters C₁₆H₁₆FN₅O₆ 417.33
Compound 6b () 2-(4-(Benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl Benzothiazole-piperazine, ethyl esters C₂₀H₂₂FN₅O₅S 463.48
Diethyl 1-[2-(4-Fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate () 2-(4-Fluorophenyl)-2-oxoethyl Ketone, 4-fluorophenyl, ethyl esters C₁₆H₁₆FN₃O₅ 349.32
Compound 2 () (4-Methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl Oxazoline, phenyl, ethyl esters C₂₀H₂₂N₄O₆ 414.41

Key Observations :

  • Substituent Position: The target compound’s 2-fluorophenyl group contrasts with the 4-fluorophenyl ketone in .
  • Functional Groups : The urea linkage in the target compound enables hydrogen bonding, unlike the ketone in or the benzothiazole-piperazine in Compound 6b. This may enhance solubility or target specificity .

Key Observations :

  • The benzothiazole-piperazine analog (Compound 6b) achieves high yields (92–94%) in 3 minutes under solvent-free conditions, suggesting efficient reactivity of the azide precursor .
  • Longer reaction times (e.g., 12 hours for Compound 2) correlate with bulkier or less reactive substituents, such as oxazoline or quinazolinone groups .

Spectral and Physical Properties

Table 3: Spectral Data Comparison

Compound IR (cm⁻¹) ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm) Reference
Target Compound Not reported Expected peaks: urea NH (~3300), ester C=O (~1680) Ester carbonyl (~168 ppm)
Compound 6b - Ethyl esters: 1.24–1.33 (CH₃), 4.29–4.39 (CH₂) Ester carbons: 168.2–168.5
Quinazolinone Derivative () 1740 (ester), 1674 (quinazolinone C=O) - -

Key Observations :

  • Ethyl esters in Compound 6b produce distinct ¹H-NMR multiplets (δ 1.24–1.33 and 4.29–4.39 ppm) and ¹³C-NMR signals at δ 168.2–168.5 ppm . Similar patterns are expected for the target compound.
  • The quinazolinone derivative’s IR spectrum shows separate carbonyl stretches for ester and quinazolinone groups, highlighting functional group diversity .

Key Observations :

  • The oxazoline-containing Compound 2 exhibits antibacterial activity, suggesting that triazole esters with heterocyclic substituents may target microbial enzymes .

Q & A

Q. What are the optimal synthetic routes for preparing diethyl 1-[2-({[(2-fluorophenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate?

The compound can be synthesized via 1,3-dipolar cycloaddition between an azide precursor and diethyl but-2-ynedioate. Solvent-free conditions under microwave irradiation or thermal heating (80–100°C) improve reaction efficiency and yield. Key steps include:

  • Preparation of the azide precursor (e.g., 2-({[(2-fluorophenyl)amino]carbonyl}amino)-2-oxoethyl azide).
  • Cycloaddition with diethyl but-2-ynedioate to form the triazole core. Reaction monitoring via thin-layer chromatography (TLC) or HPLC ensures purity. Yields typically range from 65–85%, depending on the azide’s steric and electronic properties .

Q. How can the structural integrity of this compound be validated post-synthesis?

Use a combination of X-ray diffraction (XRD) and spectroscopic techniques :

  • XRD : Determines crystal lattice parameters (e.g., monoclinic systems with space group P2₁/c) and confirms bond lengths/angles. Software like SHELXL refines crystallographic data .
  • NMR : 1^1H and 13^13C NMR identify functional groups (e.g., triazole protons at δ 7.8–8.2 ppm, ester carbonyls at δ 165–170 ppm).
  • Mass spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak ([M+H]+^+) and fragmentation patterns .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Screen for antibacterial , anti-inflammatory , or enzyme inhibitory activity using:

  • Microbroth dilution assays (MIC values against S. aureus or E. coli).
  • COX-2 inhibition assays (IC₅₀ determination via ELISA).
  • Molecular docking against target proteins (e.g., bacterial dihydrofolate reductase) to predict binding affinity. Prior studies on analogous triazole-dicarboxylates show MICs of 8–32 µg/mL against Gram-positive pathogens .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity in triazole formation?

Regioselectivity in 1,3-dipolar cycloaddition is influenced by:

  • Catalyst choice : Cu(I) catalysts favor 1,4-regioisomers, while Ru(II) promotes 1,5-products.
  • Solvent polarity : Non-polar solvents (toluene) reduce side reactions.
  • Temperature control : Lower temperatures (40–60°C) minimize thermal decomposition. Validate outcomes via HPLC-MS and compare with computational predictions using DFT calculations (e.g., Gibbs free energy differences between regioisomers) .

Q. What crystallographic challenges arise during structural analysis, and how are they resolved?

Common issues include:

  • Disorder in the triazole-ethyl moiety : Address via TWINABS for data scaling or SHELXD for phase refinement.
  • Weak diffraction due to flexible side chains : Use low-temperature (100 K) data collection to stabilize crystals. Software like ORTEP-3 generates thermal ellipsoid plots to visualize atomic displacement parameters, critical for validating hydrogen-bonding networks (e.g., N–H···O interactions between urea and carboxylate groups) .

Q. How does the 2-fluorophenyl substituent influence the compound’s electronic and steric properties?

  • Electronic effects : The fluorine atom’s electron-withdrawing nature increases the urea group’s acidity (pKa ~9.5), enhancing hydrogen-bonding capacity.
  • Steric effects : Ortho-fluorine restricts rotation of the phenyl ring, stabilizing planar conformations. Quantify via Hammett constants (σₚ = 0.78 for fluorine) and compare with non-fluorinated analogs using UV-Vis spectroscopy (λₘₐₓ shifts) or cyclic voltammetry (redox potential differences) .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

  • Analog synthesis : Replace the 2-fluorophenyl group with Cl, NO₂, or OCH₃ to assess electronic effects.
  • Pharmacophore modeling : Identify critical moieties (e.g., triazole, urea) using MOE or Schrödinger Suite .
  • In vitro-in silico correlation : Compare experimental IC₅₀ values with docking scores (e.g., Glide SP scores). SAR data for related pyrazole-triazole hybrids show a 3–5-fold activity drop when urea is replaced with thiourea .

Q. Methodological Notes

  • Key tools : SHELX (crystallography), ORTEP-3 (visualization), DFT (regioselectivity).
  • Data validation : Cross-reference spectral data with PubChem/ECHA entries for accuracy.

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